molecular formula C12H16N4OS B11057705 2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11057705
M. Wt: 264.35 g/mol
InChI Key: QAQCUDYYNHADLF-FRKPEAEDSA-N
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Description

2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound that features a thieno[2,3-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps:

    Alkylation: The process begins with the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium using an α-halocarbonyl compound.

    Cyclization: This is followed by Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines.

    Diazotization and Substitution: The amino group is then diazotized, and the diazonium group is substituted with an azido group without isolating the diazonium salts.

    Final Reaction: The 3-azidothieno[2,3-b]pyridines react with triphenylphosphine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1E)-1-hydrazinylideneethyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine apart is its unique combination of functional groups and the thieno[2,3-b]pyridine core, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

IUPAC Name

2-ethanehydrazonoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C12H16N4OS/c1-6-4-8(5-17-3)9-10(13)11(7(2)16-14)18-12(9)15-6/h4H,5,13-14H2,1-3H3/b16-7+

InChI Key

QAQCUDYYNHADLF-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC(=C2C(=C(SC2=N1)/C(=N/N)/C)N)COC

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=NN)C)N)COC

Origin of Product

United States

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